molecular formula C18H18Cl2N2O2S2 B2703771 N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide CAS No. 1223230-84-9

N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide

Cat. No.: B2703771
CAS No.: 1223230-84-9
M. Wt: 429.37
InChI Key: GXKKFVRZDHEDTB-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18Cl2N2O2S2 and its molecular weight is 429.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide, along with its derivatives, is primarily explored for its synthesis and characterization processes. Studies have focused on detailing the synthesis routes, structural elucidation, and the thermal properties of related sulfanilamide derivatives. For instance, Lahtinen et al. (2014) synthesized and characterized several sulfanilamide derivatives, providing insights into their crystal structures, thermal properties, and hydrogen bonding networks through techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra (Lahtinen et al., 2014).

Antimicrobial and Enzymatic Inhibition Activities

Research has also delved into the antimicrobial properties of these compounds, evaluating their effectiveness against various bacterial and fungal strains. However, findings suggest that the introduction of specific functional groups to the sulfanilamide structure does not significantly enhance antibacterial activity, and none of the compounds showed antifungal activity (Lahtinen et al., 2014). Another study by Siddiqui et al. (2014) focused on the pharmacological evaluation, revealing that derivatives exhibit potential antibacterial properties against both gram-negative and gram-positive bacteria and moderate inhibitory effects on α-chymotrypsin enzyme, indicating a multifaceted application in antimicrobial and enzyme inhibition domains (Siddiqui et al., 2014).

Molecular Docking and Cytotoxicity Studies

Further research extended into molecular docking and cytotoxicity studies, aiming to understand the interaction of these compounds with biological targets and their potential toxicity. Siddiqui et al. (2014) highlighted the importance of structural modifications on the oxadiazole moiety, leading to the discovery of compounds with less cytotoxic effects, suggesting a careful balance between antimicrobial potency and cytotoxicity for therapeutic applications (Siddiqui et al., 2014).

Vibrational Spectroscopic Signatures and Quantum Computational Approach

The vibrational spectroscopic signatures of related compounds have been characterized to obtain insights into their structural and electronic properties. Jenepha Mary et al. (2022) utilized Raman and Fourier transform infrared spectroscopy, combined with density functional theory calculations, to explore the stereo-electronic interactions leading to stability in a similar compound, providing a quantum computational approach to understanding the molecular structure and interactions (Jenepha Mary et al., 2022).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S2/c19-15-5-1-13(2-6-15)9-21-17(23)11-25-26-12-18(24)22-10-14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKKFVRZDHEDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSSCC(=O)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.